N-(4-butoxybenzyl)imidodicarbonimidic diamide
Overview
Description
N-(4-butoxybenzyl)imidodicarbonimidic diamide, also known as BBIM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBIM is a derivative of imidocarbonimidic diamide and is synthesized through a multi-step process.
Scientific Research Applications
N-(4-butoxybenzyl)imidodicarbonimidic diamide has potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-(4-butoxybenzyl)imidodicarbonimidic diamide has been shown to exhibit anticancer and antiviral properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, N-(4-butoxybenzyl)imidodicarbonimidic diamide has been shown to have insecticidal properties and can be used as a pesticide. In materials science, N-(4-butoxybenzyl)imidodicarbonimidic diamide has potential applications in the development of new materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-butoxybenzyl)imidodicarbonimidic diamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. In cancer cells, N-(4-butoxybenzyl)imidodicarbonimidic diamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In viruses, N-(4-butoxybenzyl)imidodicarbonimidic diamide has been shown to inhibit the activity of the viral protease, an enzyme that is essential for viral replication.
Biochemical and Physiological Effects:
N-(4-butoxybenzyl)imidodicarbonimidic diamide has been shown to have a range of biochemical and physiological effects. In cancer cells, N-(4-butoxybenzyl)imidodicarbonimidic diamide has been shown to induce apoptosis, or programmed cell death. It has also been shown to inhibit cell proliferation and angiogenesis, the formation of new blood vessels that are necessary for tumor growth. In viruses, N-(4-butoxybenzyl)imidodicarbonimidic diamide has been shown to inhibit viral replication and reduce viral load.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-butoxybenzyl)imidodicarbonimidic diamide is its potential as a versatile tool for scientific research. Its diverse range of applications makes it a valuable compound for researchers in various fields. However, the synthesis of N-(4-butoxybenzyl)imidodicarbonimidic diamide is a complex process that requires specialized equipment and expertise. Additionally, the toxicity of N-(4-butoxybenzyl)imidodicarbonimidic diamide is not well understood, and caution should be taken when handling the compound.
Future Directions
There are many potential future directions for research on N-(4-butoxybenzyl)imidodicarbonimidic diamide. In medicine, further studies are needed to fully understand the mechanisms of action of N-(4-butoxybenzyl)imidodicarbonimidic diamide and to determine its potential as a therapeutic agent for various diseases. In agriculture, research is needed to determine the efficacy and safety of N-(4-butoxybenzyl)imidodicarbonimidic diamide as a pesticide. In materials science, research is needed to explore the potential applications of N-(4-butoxybenzyl)imidodicarbonimidic diamide in the development of new materials.
Conclusion:
In conclusion, N-(4-butoxybenzyl)imidodicarbonimidic diamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis is a complex process, and its mechanism of action is not fully understood. However, research has shown that N-(4-butoxybenzyl)imidodicarbonimidic diamide has potential as a therapeutic agent for various diseases and as a pesticide. Further research is needed to fully understand its potential and to explore its applications in materials science.
properties
IUPAC Name |
2-[(4-butoxyphenyl)methyl]-1-(diaminomethylidene)guanidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c1-2-3-8-19-11-6-4-10(5-7-11)9-17-13(16)18-12(14)15/h4-7H,2-3,8-9H2,1H3,(H6,14,15,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJJASYHTCUKNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN=C(N)N=C(N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Butoxyphenyl)methyl]-1-carbamimidamidomethanimidamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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